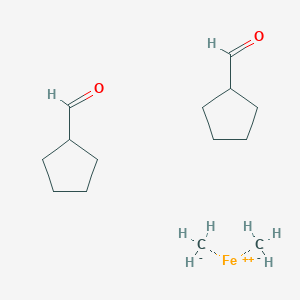
Carbanide;cyclopentanecarbaldehyde;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of ferrocene, where two formyl groups are attached to the cyclopentadienyl rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Ferrocenedicarboxaldehyde can be synthesized through several methods. One common approach involves the formylation of ferrocene using Vilsmeier-Haack reaction conditions. In this method, ferrocene is reacted with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl groups . The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.
Another method involves the oxidation of 1,1’-ferrocenedimethanol using oxidizing agents such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC). This approach provides an alternative route to obtain 1,1’-Ferrocenedicarboxaldehyde with high purity .
Industrial Production Methods
While specific industrial production methods for 1,1’-Ferrocenedicarboxaldehyde are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Ferrocenedicarboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products
Oxidation: Corresponding carboxylic acids
Reduction: 1,1’-Ferrocenedimethanol
Substitution: Substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1,1’-Ferrocenedicarboxaldehyde has found applications in various scientific research fields:
Biology: The compound has been explored for its potential as a redox-active probe in biological systems.
Medicine: Research has investigated its use in drug delivery systems and as a potential anticancer agent.
Industry: It is utilized in the development of advanced materials, including conductive polymers and sensors.
Wirkmechanismus
The mechanism of action of 1,1’-Ferrocenedicarboxaldehyde is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in redox-based applications. In biological systems, it can interact with cellular redox processes, potentially influencing oxidative stress and redox signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,1’-Ferrocenedicarboxaldehyde can be compared with other ferrocene derivatives, such as:
Ferrocenecarboxaldehyde: This compound has a single formyl group attached to the cyclopentadienyl ring.
1,1’-Ferrocenedimethanol: This derivative has hydroxymethyl groups instead of formyl groups.
Acetylferrocene: This compound has an acetyl group attached to the cyclopentadienyl ring.
1,1’-Ferrocenedicarboxaldehyde stands out due to its dual formyl groups, which provide unique reactivity and versatility in various chemical and biological applications .
Eigenschaften
Molekularformel |
C14H26FeO2 |
|---|---|
Molekulargewicht |
282.20 g/mol |
IUPAC-Name |
carbanide;cyclopentanecarbaldehyde;iron(2+) |
InChI |
InChI=1S/2C6H10O.2CH3.Fe/c2*7-5-6-3-1-2-4-6;;;/h2*5-6H,1-4H2;2*1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
ONJFMGLHFAAOCJ-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].C1CCC(C1)C=O.C1CCC(C1)C=O.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxaspiro[3.4]octan-6-amine](/img/structure/B14039760.png)

![6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride](/img/structure/B14039763.png)
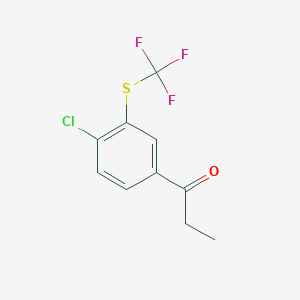
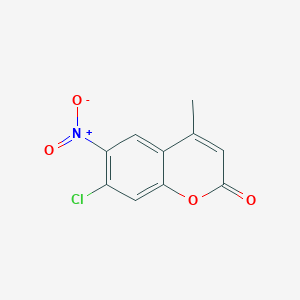
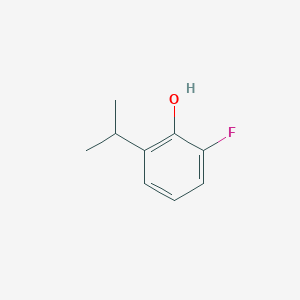
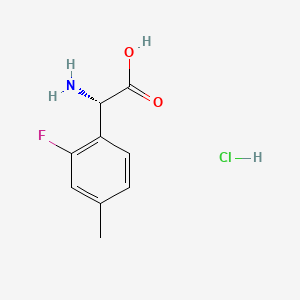

![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
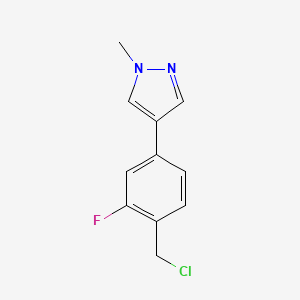
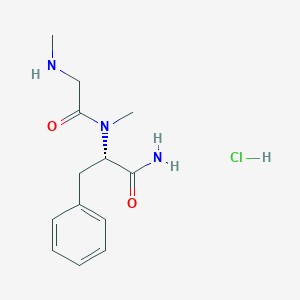
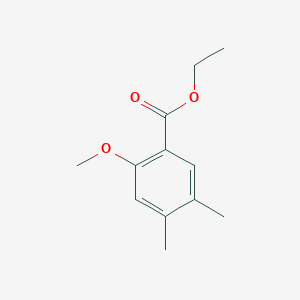
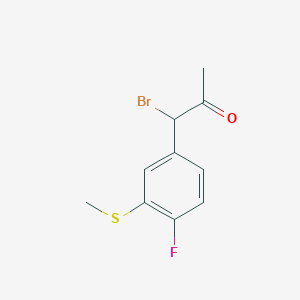
![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)
